molecular formula C20H20N2O4S B2943358 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide CAS No. 847410-20-2

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide

Cat. No.: B2943358
CAS No.: 847410-20-2
M. Wt: 384.45
InChI Key: ROWKKJTWQKIHAQ-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide is a complex organic compound that belongs to the class of benzothiazepine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide typically involves multi-step organic reactions. The starting materials often include benzodioxin and benzothiazepine derivatives, which undergo various chemical transformations such as acylation, cyclization, and condensation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of catalysts, solvents, and specific reaction conditions to facilitate the desired chemical transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazepine derivatives and benzodioxin-containing molecules. These compounds share structural similarities and may exhibit comparable biological activities.

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methyl-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-13-10-20(24)22(15-4-2-3-5-18(15)27-13)12-19(23)21-14-6-7-16-17(11-14)26-9-8-25-16/h2-7,11,13H,8-10,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROWKKJTWQKIHAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)N(C2=CC=CC=C2S1)CC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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